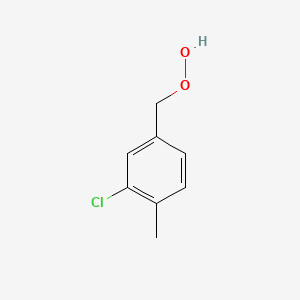
(3-Chloro-4-methylphenyl)methaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methylphenyl)methaneperoxol is an organic compound characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methaneperoxol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methaneperoxol typically involves the reaction of (3-Chloro-4-methylphenyl)methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced to (3-Chloro-4-methylphenyl)methanol under appropriate conditions.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: (3-Chloro-4-methylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Chloro-4-methylphenyl)methaneperoxol is used as a reagent in organic synthesis, particularly in oxidation reactions. It serves as a source of active oxygen and can be used to introduce peroxide functionality into organic molecules.
Biology: In biological research, this compound may be used to study oxidative stress and its effects on cellular processes. It can also be employed in the development of assays to measure antioxidant activity.
Medicine: The compound’s potential as an antimicrobial agent is being explored, given its ability to generate reactive oxygen species that can kill bacteria and other pathogens.
Industry: In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its oxidative properties make it effective in breaking down organic contaminants.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. The compound’s ability to generate ROS makes it effective in antimicrobial and oxidative stress-related applications.
Comparison with Similar Compounds
(3-Chloro-4-methylphenyl)methanol: A reduced form of (3-Chloro-4-methylphenyl)methaneperoxol.
(3-Chloro-4-methylphenyl)boronic acid: Another derivative with different functional properties.
4-Chloro-3-methylphenol: A related compound with a hydroxyl group instead of a peroxide group.
Uniqueness: this compound is unique due to its peroxide functionality, which imparts distinct oxidative properties. This makes it particularly useful in applications requiring the generation of reactive oxygen species, setting it apart from its similar compounds that lack this functionality.
Properties
CAS No. |
112706-67-9 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-4-(hydroperoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C8H9ClO2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI Key |
DGEBYUMNDLSBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















